Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester
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Overview
Description
Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester is a chemical compound with the molecular formula C21H21O4P and a molecular weight of 368.3628 g/mol . This compound is also known by other names such as isopropylphenyl diphenyl phosphate and propylated triphenyl phosphate . It is an ester of phosphoric acid and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester typically involves the esterification of phosphoric acid with 2,6-bis(1-methylethyl)phenol and diphenyl phosphate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using high-purity reactants and optimized reaction conditions to ensure consistent quality and high yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced phosphates.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates .
Scientific Research Applications
Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and product formation. Its molecular structure allows it to interact with different functional groups, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, diphenyl ester: Another ester of phosphoric acid with similar chemical properties.
Phosphoric acid, bis(1-methylethyl)phenyl ester: A related compound with different substituents on the phenyl ring.
Uniqueness
Phosphoric acid, 2,6-bis(1-methylethyl)phenyl diphenyl ester is unique due to its specific ester groups and molecular structure, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
74315-11-0 |
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Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] diphenyl phosphate |
InChI |
InChI=1S/C24H27O4P/c1-18(2)22-16-11-17-23(19(3)4)24(22)28-29(25,26-20-12-7-5-8-13-20)27-21-14-9-6-10-15-21/h5-19H,1-4H3 |
InChI Key |
WTPADBXYLAQNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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